HhAntag

Overview

Description

HhAntag is a specific, potent, and orally active small molecule SMO antagonist of the Hedgehog (Hh) pathway . It has been associated with tumorigenesis in a number of human tissues . HhAntag has been evaluated for its effect on the Hh pathway across a large panel of cancer cell lines .

Molecular Structure Analysis

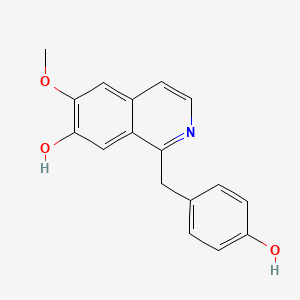

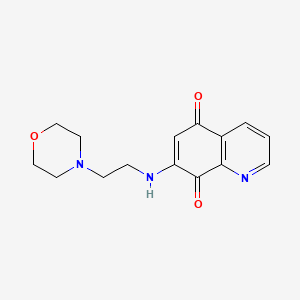

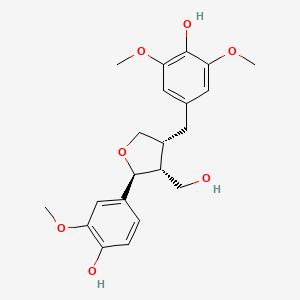

The molecular weight of HhAntag is 450.92 and its chemical formula is C24H23ClN4O3 . The chemical name is N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide .Physical And Chemical Properties Analysis

HhAntag is a solid substance . It is insoluble in water but has a solubility of ≥13.3 mg/mL in DMSO and ≥52.3 mg/mL in ethanol with gentle warming .Scientific Research Applications

Hedgehog Signaling Inhibition

HhAntag functions as a potent inhibitor of the Hedgehog (Hh) signaling pathway. It blocks the activity of the signaling receptor Smoothened (Smo), which is a critical component of this pathway. This inhibition can effectively disrupt Hh signaling in various normal and pathological conditions .

Suppression of Chondrogenesis

Research indicates that HhAntag suppresses chondrogenesis, which is the process by which cartilage is formed. This application could be significant in conditions where there is abnormal or unwanted cartilage formation .

Modulation of BMP Signaling

HhAntag has been shown to modulate both canonical and non-canonical Bone Morphogenetic Protein (BMP) signaling pathways. These pathways are important for various biological processes, including bone and cartilage development .

Cancer Therapy

In cancer research, particularly for medulloblastoma, HhAntag has been used to block Smoothened function. This leads to the suppression of genes highly expressed in medulloblastoma, inhibition of cell proliferation, increase in cell death, and in some cases, complete eradication of tumors .

Mechanism of Action

Target of Action

HhAntag is a specific, potent, and orally active small molecule antagonist of the Hedgehog (Hh) pathway . Its primary target is the signaling receptor Smoothened (Smo), which plays a crucial role in the Hh signaling pathway .

Mode of Action

HhAntag inhibits the Hh signaling pathway by blocking the activity of the Smo receptor . This inhibition is effective in a variety of normal and pathological conditions, demonstrating its broad-spectrum applicability .

Biochemical Pathways

This dual action allows HhAntag to effectively block chondrogenesis, even when co-treated with bone morphogenetic protein 2 (rhBMP-2), a strong pro-chondrogenic factor .

Pharmacokinetics

It is known to be orally active, suggesting good bioavailability

Result of Action

HhAntag’s inhibition of the Hh signaling pathway and modulation of BMP signaling results in a dose-dependent suppression of chondrogenesis . This is monitored by a decrease in alcian blue-positive cartilage nodule formation, reduced gene expression of cartilage marker genes, and decreased reporter activity in Gli1-LacZ cell cultures . These effects make HhAntag a potentially powerful drug-based strategy to counter ectopic cartilage growth or induce its involution .

Action Environment

The action of HhAntag can be influenced by various environmental factors. For instance, the presence of other signaling molecules, such as rhBMP-2, can modulate the drug’s effects . .

properties

IUPAC Name |

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHJFPVTEATUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432730 | |

| Record name | HhAntag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HhAntag | |

CAS RN |

496794-70-8 | |

| Record name | HhAntag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1r)-1-[(1s,2s)-6-[(5s,6s)-5-[(1r)-1-Acetoxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)